molecular formula C16H14N2O2 B6376876 2-Cyano-4-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol CAS No. 1261918-22-2

2-Cyano-4-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol

Cat. No.: B6376876
CAS No.: 1261918-22-2
M. Wt: 266.29 g/mol
InChI Key: VKZHCKXCTPUYPM-UHFFFAOYSA-N
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Description

2-Cyano-4-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol is a chemical compound with the molecular formula C16H14N2O2 and a molecular weight of 266.29 g/mol . This compound is known for its unique structure, which includes a cyano group, a phenyl ring, and a dimethylaminocarbonyl group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol typically involves the reaction of 4-(N,N-dimethylaminocarbonyl)phenylboronic acid with 2-cyanophenol under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyano-4-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Cyano-4-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its cyano group and dimethylaminocarbonyl group make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-(3-cyano-4-hydroxyphenyl)-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-18(2)16(20)12-5-3-11(4-6-12)13-7-8-15(19)14(9-13)10-17/h3-9,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZHCKXCTPUYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684917
Record name 3'-Cyano-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-22-2
Record name 3'-Cyano-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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